An In-depth Technical Guide to N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed protocols, discuss methods for its characterization, and highlight its applications in pharmaceutical research and drug discovery.
Introduction: A Versatile Scaffold in Drug Discovery
N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid (CAS RN: 882847-11-2) is a bifunctional molecule that has garnered significant interest in the field of medicinal chemistry. Its structure, incorporating a protected piperidine moiety and an anthranilic acid core, makes it a valuable intermediate for the synthesis of a wide array of complex molecular architectures.
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthetic modifications, a crucial feature in the multi-step synthesis of drug candidates. The anthranilic acid portion of the molecule is a well-known pharmacophore present in numerous biologically active compounds. This unique combination of structural features makes N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid a versatile scaffold for the development of novel therapeutics. It is particularly noted for its role in creating derivatives with enhanced solubility and bioavailability, key parameters in drug design.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. Below is a summary of the known and predicted properties of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid.
| Property | Value | Source |
| CAS Number | 882847-11-2 | |
| Molecular Formula | C₁₇H₂₄N₂O₄ | |
| Molecular Weight | 320.39 g/mol | |
| Appearance | White amorphous powder | |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | Inferred from similar structures |
| Storage | Store at 0-8 °C |
Spectroscopic Characterization (Predicted)
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminobenzoic acid ring, the protons of the piperidine ring, and the nine equivalent protons of the tert-butyl group of the Boc protector. The aromatic protons would likely appear as a multiplet in the aromatic region (δ 6.5-8.0 ppm). The piperidine protons would exhibit complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm). A sharp singlet around δ 1.4 ppm would correspond to the (CH₃)₃C- protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Boc group (δ 155-175 ppm), the aromatic carbons (δ 110-150 ppm), the carbons of the piperidine ring (δ 30-50 ppm), and the quaternary and methyl carbons of the Boc group (around δ 80 and 28 ppm, respectively).
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹) and the urethane of the Boc group (around 1680 cm⁻¹), and N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or, more likely in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 321.18. Fragmentation patterns would likely involve the loss of the Boc group (100 amu) or the isobutylene from the Boc group (56 amu).
Synthesis of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid
Several synthetic strategies can be envisioned for the preparation of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid. Two of the most plausible and widely used methods in medicinal chemistry are the Buchwald-Hartwig amination and reductive amination.
Caption: Overview of synthetic strategies for N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid.
Proposed Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly well-suited for the coupling of aryl halides with amines.
Caption: A typical workflow for the Buchwald-Hartwig synthesis.
Experimental Protocol (Theoretical):
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Reaction Setup: To an oven-dried Schlenk flask, add 2-fluorobenzoic acid (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), potassium carbonate (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.
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Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Causality Behind Experimental Choices:
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Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as a palladium source and Xantphos as a bulky electron-rich phosphine ligand is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.
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Base: Potassium carbonate is a common and effective base for this transformation, facilitating the deprotonation of the amine and the subsequent transmetalation step.
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Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling aprotic solvent that solubilizes the reactants and allows the reaction to be conducted at elevated temperatures.
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst degradation.
Proposed Synthesis via Reductive Amination
Reductive amination is another cornerstone of C-N bond formation, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.
Experimental Protocol (Theoretical):
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Reaction Setup: To a round-bottom flask, add 2-formylbenzoic acid (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
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Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
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Carbonyl Source: 2-Formylbenzoic acid provides the electrophilic carbonyl for the initial imine formation.
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Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the in situ reduction of the imine in the presence of the carboxylic acid.
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Solvent: Dichloromethane or dichloroethane are good solvents for this reaction as they are relatively non-polar and aprotic, favoring imine formation.
Applications in Drug Development and Medicinal Chemistry
The structural motifs within N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid are prevalent in a variety of pharmacologically active molecules.
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Scaffold for Library Synthesis: Due to its bifunctional nature, this compound is an excellent starting point for the creation of chemical libraries for high-throughput screening. The carboxylic acid and the Boc-protected amine can be orthogonally functionalized to generate a diverse set of derivatives.
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Kinase Inhibitors: The anthranilic acid core is a known hinge-binding motif in many kinase inhibitors. The piperidine moiety can be further elaborated to occupy other pockets within the kinase active site, leading to potent and selective inhibitors.
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GPCR Ligands: Piperidine-containing compounds are frequently found in ligands for G-protein coupled receptors (GPCRs). The ability to modify both the piperidine and the aromatic ring allows for the fine-tuning of receptor affinity and selectivity.
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Anti-inflammatory Agents: Derivatives of anthranilic acid are known to possess anti-inflammatory properties. Novel derivatives of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid could be explored for their potential as new anti-inflammatory drugs.
Safety, Handling, and Storage
As a laboratory chemical, N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid should be handled with appropriate safety precautions.
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2][3]
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Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C.[1] Keep away from strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of novel compounds with potential therapeutic applications. The synthetic routes outlined in this guide, based on well-established and reliable chemical transformations, offer practical approaches for its preparation in a laboratory setting. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective utilization in the pursuit of new drug discoveries.
References
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N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid. Chem-Impex. [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
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Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. PubMed. [Link]
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MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. AAPPTec. [Link]
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Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]
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Safety Data Sheet: Amino acid. Carl ROTH. [Link]
